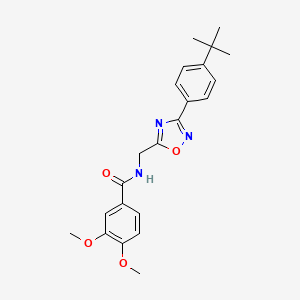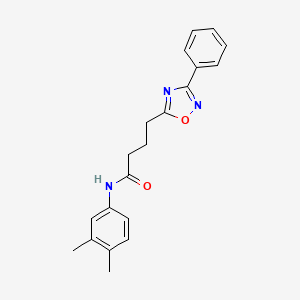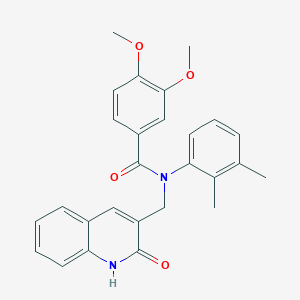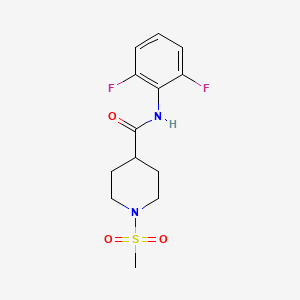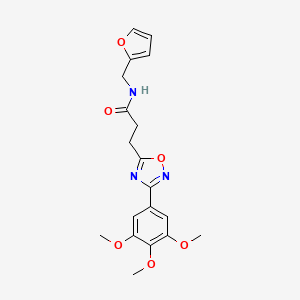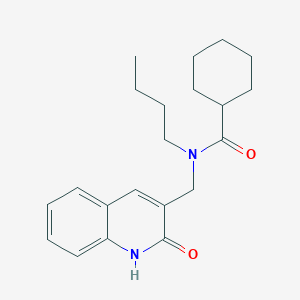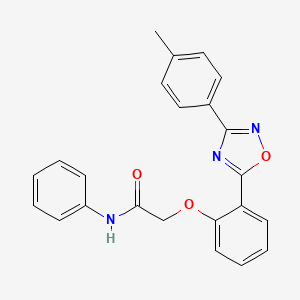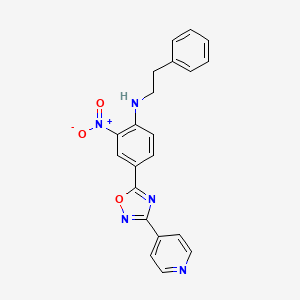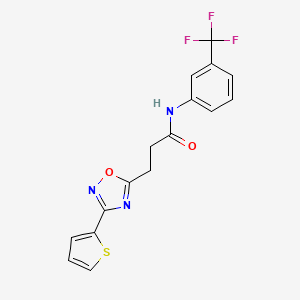![molecular formula C22H22N4O2 B7702104 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, also known as IQ-1S, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IQ-1S has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide involves its ability to bind to and inhibit the activity of the protein Dishevelled (Dvl), which is a key component of the Wnt signaling pathway. By inhibiting the activity of Dvl, this compound is able to block the downstream effects of the Wnt pathway, including the proliferation and differentiation of cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to exhibit a variety of other biochemical and physiological effects. These include its ability to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to protect against neuronal damage in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is its ability to selectively inhibit the activity of the Wnt pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the Wnt pathway in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide. One area of interest is the development of more potent analogs of the compound, which could be used as potential anticancer drugs. Another direction is the investigation of the compound's effects on other signaling pathways, which could lead to the identification of new therapeutic targets. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases warrants further investigation.
合成方法
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of the pyrazolo[3,4-b]quinoline core, which is achieved through the reaction of 2-aminobenzonitrile with ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including bromination, reduction, and cyclization, to yield the desired compound.
科学研究应用
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
属性
IUPAC Name |
4-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-21-18(12-16-6-4-5-7-19(16)23-21)20(25-26)24-22(27)15-8-10-17(28-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQDOGEHOWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


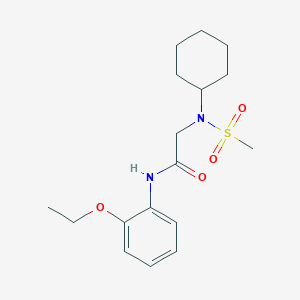
![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)
